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Compound of Interest

2-(4-Chlorophenyl)-1-(p-
Compound Name:
tolyl)ethanone

Cat. No.: B079526

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone: Structure, Synthesis,
and Spectroscopic Characterization

Introduction

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is a diaryl ketone belonging to the deoxybenzoin
class of organic compounds. Deoxybenzoins, characterized by a 1,2-diaryl-ethanone scaffold,
are significant precursors and intermediates in the synthesis of various biologically active
molecules and functional materials. This guide provides a comprehensive technical overview of
the molecular structure, validated synthetic pathways, and detailed spectroscopic
characterization of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, tailored for researchers in
synthetic chemistry and drug development. The core structure consists of a p-tolyl group and a
4-chlorophenyl group linked by a two-carbon chain containing a carbonyl moiety.
Understanding its chemical properties and spectroscopic fingerprint is crucial for its application
in complex synthetic workflows.

Molecular Structure and Physicochemical
Properties

The molecular architecture of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, with the CAS Registry
Number 62006-19-3, is defined by a central ethanone core. One carbon of this core is a
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carbonyl group attached to the p-tolyl ring (4-methylphenyl), while the alpha-carbon is attached
to the 4-chlorophenyl ring. This arrangement results in a non-symmetrical diaryl ketone.

Caption: Molecular structure of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone.

Table 1: Physicochemical Properties

Identifier Value Source
CAS Number 62006-19-3 [1]
Molecular Formula C1s5H13CIO [1]
Molecular Weight 244.72 g/mol [1]
LogP 4.07 [1]
PSA (Polar Surface Area) 17.07 A2 [1]

| SMILES | CC1=CC=C(C=C1)C(=0)CC2=CC=C(C=C2)CI |[2] |

Synthesis and Mechanistic Pathways

The most direct and reliable method for synthesizing 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone
is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction involves the
acylation of an aromatic ring, in this case, toluene, with an acyl chloride in the presence of a
strong Lewis acid catalyst, typically aluminum chloride (AICIs).

The reaction has several advantages over the corresponding alkylation: the ketone product is
less reactive than the starting material, which prevents polysubstitution, and the acylium ion
intermediate is resonance-stabilized and does not undergo rearrangement.[3][5][6]

Reaction Mechanism

o Formation of the Acylium lon: The Lewis acid catalyst (AlCIs) coordinates to the chlorine
atom of 4-chlorophenylacetyl chloride, forming a complex. This complex then dissociates to
generate a resonance-stabilized acylium ion, which serves as the potent electrophile.[3][6]
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» Electrophilic Attack: The Tt-electrons of the electron-rich toluene ring act as a nucleophile,
attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized
carbocation intermediate known as an arenium ion or o-complex, temporarily disrupting the

aromaticity of the toluene ring.[3]

o Restoration of Aromaticity: A weak base, typically the [AICl4]~ complex, abstracts a proton
from the carbon bearing the new acyl group. This step restores the aromaticity of the ring
and regenerates the Lewis acid catalyst, yielding the final product, 2-(4-Chlorophenyl)-1-(p-
tolyl)ethanone.
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Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Synthesis

Causality: Anhydrous conditions are critical as Lewis acids like AICIs react vigorously with
water, which would deactivate the catalyst and inhibit the reaction. The reaction is typically
performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. The aqueous
workup with acid is necessary to decompose the aluminum chloride-ketone complex formed

during the reaction and to remove any remaining catalyst.[5]

o Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a
dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride

tube) to maintain an inert atmosphere.
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o Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents)
and anhydrous toluene (serving as both reactant and solvent). Cool the suspension to 0-5 °C
in an ice bath.

» Reagent Addition: Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 equivalent) in
anhydrous toluene dropwise from the dropping funnel over 30 minutes, ensuring the internal
temperature does not exceed 10 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Quenching and Workup: Once the reaction is complete, carefully and slowly pour the
reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
This will hydrolyze the aluminum complexes.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an
organic solvent (e.g., ethyl acetate, 3 x 50 mL).

 Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution,
then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
the solvent under reduced pressure.

o Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol or a
hexane/ethyl acetate mixture) to yield pure 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone.

Spectroscopic Analysis and Characterization

Spectroscopic analysis is indispensable for the unequivocal structural confirmation of
synthesized organic molecules.[7][8] A combination of NMR, IR, and Mass Spectrometry
provides a detailed fingerprint of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.
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Table 2: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift
(3, ppm)

~7.90

Multiplicity

Doublet (d)

Integration

2H

Assignment

Ar-H (ortho to
C=0)

Rationale

Deshielded by
the anisotropic
effect of the
carbonyl
group.

~7.30

Doublet (d)

Ar-H (meta to
C=0)

Standard
aromatic proton

chemical shift.

~7.25

Doublet (d)

Ar-H (ortho to ClI)

Aromatic protons
on the
chlorophenyl

ring.

~7.15

Doublet (d)

2H

Ar-H (meta to Cl)

Aromatic protons
on the
chlorophenyl

ring.

~4.20

Singlet (s)

-C(=0)-CHa-Ar

Methylene
protons adjacent
to both a
carbonyl and an

aromatic ring.

| ~2.40 | Singlet (s) | 3H | Ar-CHs | Methyl protons attached to the tolyl aromatic ring. |

Table 3: Predicted 13C NMR Spectral Data (100 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment Rationale

Characteristic chemical
~197.0 C=0 shift for an aryl ketone
carbonyl carbon.

Quaternary aromatic carbon

~144.0 Ar-C (C-CHs)

attached to the methyl group.

Quaternary aromatic carbon
~134.0 Ar-C (C-ClI) _

attached to the chlorine atom.

) Quaternary aromatic carbon

~133.5 Ar-C (ipso to C=0)

attached to the carbonyl group.
~130.5 Ar-CH (meta to Cl) Aromatic methine carbon.

Aromatic methine carbons of
~129.5 Ar-CH )

the tolyl ring.

Aromatic methine carbons of
~129.0 Ar-CH _

the tolyl ring.
~128.5 Ar-CH (ortho to CI) Aromatic methine carbon.

Methylene carbon alpha to the
~45.0 -CH2-

carbonyl group.

| ~21.5 | -CHs | Methyl carbon of the tolyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

Table 4: Key IR Absorption Bands
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
~ 3050-3020 Medium C-H Stretch Aromatic C-H
~ 2920 Medium C-H Stretch Aliphatic C-H (CH3)
~ 1685 Strong, Sharp C=0 Stretch Aryl Ketone
~ 1605, 1585 Medium-Weak C=C Stretch Aromatic Ring
~1100-1000 Strong C-ClI Stretch Aryl Halide

| ~ 820 | Strong | C-H Bend | p-Disubstituted Ring |

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of the molecule, which helps in confirming its structure.

e Molecular lon (M+): The molecular ion peak is expected at m/z = 244, with an M+2 peak at
m/z = 246 (approximately one-third the intensity) due to the 3’Cl isotope.

» Major Fragmentation Pathways: The primary fragmentation occurs via alpha-cleavage on
either side of the carbonyl! group.

o Cleavage A: Loss of the 4-chlorobenzyl radical (¢*CH2-CesH4Cl) leads to the formation of the
p-tolyl acylium ion at m/z = 119. This is often a very stable and abundant fragment.

o Cleavage B: Loss of the p-tolyl radical (*CesHa-CH3s) leads to the formation of the 4-
chlorophenylacetyl acylium ion at m/z = 153/155.

o Further Fragmentation: The 4-chlorobenzyl cation can also form at m/z = 125/127.
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Caption: Major EI-MS fragmentation pathways.

Protocol: Spectroscopic Characterization
e NMR Spectroscopy:

[e]

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

o Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

o H NMR Parameters: Set the spectral width from 0 to 10 ppm. Use 16-32 scans with a
relaxation delay of 1-2 seconds.

o 13C NMR Parameters: Use a spectral width from 0 to 220 ppm. Employ proton decoupling.
Acquire 512-1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative
detection of quaternary carbons.[7]

e IR Spectroscopy:
o Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR)
technique by placing a small amount of the dry powder directly on the crystal. Alternatively,
prepare a KBr pellet.

o Data Acquisition: Scan the sample in the range of 4000-400 cm~1.
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e Mass Spectrometry:
o Instrumentation: Use a mass spectrometer with an Electron lonization (EI) source.

o Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas
Chromatography (GC-MS) interface.

o Analysis: Acquire the spectrum using a standard electron energy of 70 eV. Analyze the
molecular ion peak and the fragmentation pattern.

Conclusion

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is a well-defined deoxybenzoin derivative whose
molecular structure can be reliably synthesized and characterized. The Friedel-Crafts acylation
provides an efficient route to its preparation. Its structural identity is unequivocally confirmed
through a combination of tH NMR, 3C NMR, IR, and mass spectrometry, each providing
complementary and self-validating data. The detailed protocols and spectral data presented in
this guide serve as an authoritative reference for researchers utilizing this compound as a
building block in pharmaceutical and materials science applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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